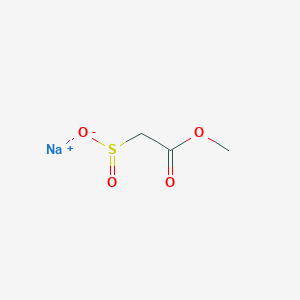
sodium 2-methoxy-2-oxoethane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methoxy-2-oxoethane-1-sulfinate (C2H4NaO4S), also known as methanesulfinate, is an organic compound belonging to the family of sulfinates. It is an important intermediate in a variety of chemical syntheses, and is used in a wide range of scientific and industrial applications. It is a colorless, odorless, and water-soluble compound, with a molecular weight of 128.1 g/mol.
Mecanismo De Acción
Methanesulfinate is an important intermediate in a variety of chemical syntheses, and its mechanism of action is based on its ability to act as a nucleophile. In the presence of a strong acid, such as sulfuric acid, it can react with an electrophile, such as an alkyl halide, to form a new covalent bond. This reaction is known as an SN2 reaction, and is the basis for a variety of organic syntheses.
Biochemical and Physiological Effects
Methanesulfinate has been shown to have a number of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, it has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methanesulfinate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability, making it an attractive reagent for a variety of chemical syntheses. Additionally, it is a water-soluble compound, making it easy to work with in aqueous solutions. However, its low solubility in organic solvents can be problematic in certain experiments, and it can be toxic if handled improperly.
Direcciones Futuras
There are a number of potential future directions for the use of sodium 2-methoxy-2-oxoethane-1-sulfinatenate in scientific research. One potential application is as a reagent for the synthesis of a variety of organic compounds, such as amines, alcohols, and heterocyclic compounds. Additionally, it could be used as a catalyst in the synthesis of polymers, such as polyurethane and polyethylene. Furthermore, its potential as an inhibitor of the enzyme COX-2 could be explored further, as this could lead to the development of new drugs to treat a variety of diseases. Finally, its potential as an anti-inflammatory, anti-fungal, and anti-bacterial agent could be further investigated, as this could lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
Methanesulfinate can be synthesized through a variety of methods, including the direct reaction of methanol with sulfur dioxide in the presence of a base, such as sodium hydroxide. It can also be synthesized through the reaction of sodium ethoxide with sulfur dioxide, or through the reaction of sodium sulfite with methyl chloride.
Aplicaciones Científicas De Investigación
Methanesulfinate has been used in a variety of scientific research applications, including its use as a reagent for the synthesis of a variety of organic compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as indoles and furans, as well as in the synthesis of amines, alcohols, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers, such as polyurethane and polyethylene.
Propiedades
IUPAC Name |
sodium;2-methoxy-2-oxoethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGOCGYEKQZEE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-methoxy-2-oxoethane-1-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

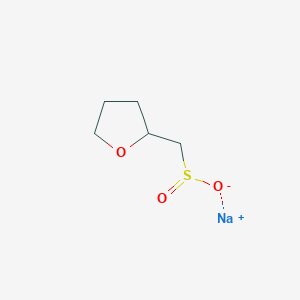
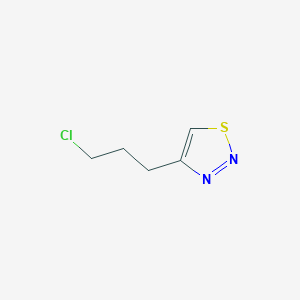
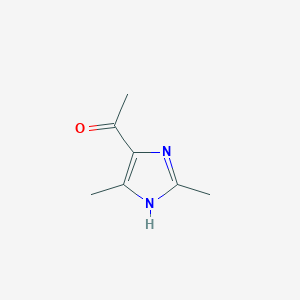
![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)

![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)


![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
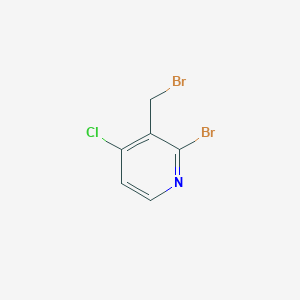
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)